1-Methanesulfonyl-2-morpholino-4-nitrobenzene

Descripción

Molecular Architecture and Bonding Configuration

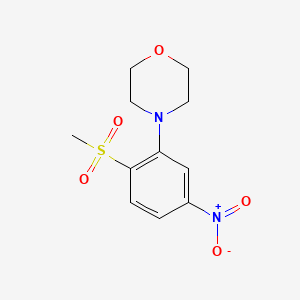

The molecular architecture of 1-Methanesulfonyl-2-morpholino-4-nitrobenzene is characterized by a central benzene ring bearing three distinct functional groups that create a complex three-dimensional structure. The compound's systematic nomenclature reflects the specific positioning of substituents: a methanesulfonyl group at position 1, a morpholine ring at position 2, and a nitro group at position 4 of the benzene core. The molecular structure can be represented by the SMILES notation O=N+[O-], which illustrates the connectivity pattern and electronic distribution within the molecule.

The benzene ring serves as the central scaffold, with bond lengths and angles influenced by the electronic effects of the substituents. The methanesulfonyl group introduces significant steric bulk and strong electron-withdrawing character through both inductive and resonance effects. This group features a sulfur atom in a tetrahedral geometry, bonded to two oxygen atoms through double bonds and to a methyl group and the benzene ring through single bonds. The sulfonyl functionality creates a region of high electron density around the oxygen atoms while depleting electron density from the aromatic system.

The morpholine substituent at position 2 provides a six-membered heterocyclic ring containing both nitrogen and oxygen heteroatoms. This ring system adopts a chair conformation similar to cyclohexane, with the nitrogen atom serving as the point of attachment to the benzene ring. The morpholine ring contributes electron density to the aromatic system through resonance donation from the nitrogen lone pair, creating a push-pull electronic system when combined with the electron-withdrawing groups. The oxygen atom within the morpholine ring maintains its tetrahedral geometry and can participate in hydrogen bonding interactions.

The nitro group at position 4 represents one of the strongest electron-withdrawing substituents in organic chemistry. The nitrogen atom is bonded to two oxygen atoms through a resonance-stabilized system that delocalizes negative charge across the three atoms. This group significantly influences the electron density distribution throughout the aromatic ring and affects the reactivity of other positions on the benzene core. The nitro group is typically planar with the benzene ring to maximize orbital overlap and resonance stabilization.

Propiedades

IUPAC Name |

4-(2-methylsulfonyl-5-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-19(16,17)11-3-2-9(13(14)15)8-10(11)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULWQIMQMAMWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Methanesulfonyl-2-morpholino-4-nitrobenzene, with the CAS number 1194974-72-5, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring and a nitro group, which are often associated with various pharmacological effects. The purpose of this article is to explore the biological activity of this compound through case studies, research findings, and data tables.

- Molecular Formula : C₁₁H₁₄N₂O₅S

- Molecular Weight : 286.31 g/mol

- IUPAC Name : 4-(2-methylsulfonyl-5-nitrophenyl)morpholine

- Canonical SMILES : CS(=O)(=O)C1=C(C=C(C=C1)N+[O-])N2CCOCC2

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, particularly SYK (spleen tyrosine kinase). Inhibition of SYK has implications for various diseases, including cancer and inflammatory disorders. The compound's structure allows it to interact with the active site of the kinase, thereby preventing its phosphorylation activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antitumor Activity :

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.

- A study showed that derivatives of this compound had significant cytotoxic effects on MCF-7 breast cancer cells, highlighting its potential as an anticancer agent.

-

Anti-inflammatory Effects :

- The compound has been reported to reduce pro-inflammatory cytokine production in activated macrophages, suggesting its utility in treating inflammatory conditions.

-

Kinase Inhibition :

- As a SYK kinase inhibitor, it has been shown to modulate signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | Induces apoptosis in MCF-7 cells | |

| Anti-inflammatory | Reduces cytokine production in macrophages | |

| Kinase Inhibition | Inhibits SYK kinase activity |

Table 2: Case Studies on Biological Activity

| Study | Findings | |

|---|---|---|

| Study on MCF-7 Cells | Significant cytotoxicity observed at concentrations >10 µM | Potential anticancer agent |

| Inflammatory Response | Decreased IL-6 and TNF-alpha levels in treated macrophages | Anti-inflammatory properties |

| Kinase Activity | IC50 values for SYK inhibition ranged from 50 nM to 200 nM | Effective kinase inhibitor |

Case Studies

-

Antitumor Efficacy in MCF-7 Cells :

A study investigated the effect of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent increase in apoptotic cells, as evidenced by annexin V staining and caspase activation assays. -

Inflammatory Response Modulation :

Another research focused on the anti-inflammatory effects of the compound in a macrophage model. The results showed that exposure to this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent. -

Kinase Inhibition Studies :

A detailed kinetic study was conducted to evaluate the inhibitory effects on SYK kinase. The compound exhibited competitive inhibition with an IC50 value ranging between 50 nM and 200 nM, demonstrating its potency as a therapeutic candidate for diseases linked to SYK signaling pathways.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to MSMNB exhibit significant anticancer properties. For instance, derivatives of nitrobenzene have been studied for their ability to inhibit cell proliferation in cancer cells. The incorporation of the morpholine ring enhances the compound's bioavailability and interaction with biological targets .

Synthesis of Aryl Amines

MSMNB can serve as a precursor in the synthesis of aryl amines through C–H amination reactions. This process is particularly valuable in creating compounds with potential pharmaceutical applications, as aryl amines are key structural units in many drugs . The regioselective nature of these reactions allows for the efficient production of functionalized arylamines under mild conditions.

Conductive Polymers

The unique structure of MSMNB positions it as an important building block for the synthesis of conductive polymers. These materials are crucial in developing electronic devices, sensors, and other advanced materials. The nitro group can be reduced or transformed to create various functional groups that enhance the conductivity and stability of the resulting polymers .

Radical Reactions

MSMNB has been utilized in radical reactions, particularly in the formation of C–N bonds. This application is significant in organic synthesis as it allows for the construction of complex molecules from simpler precursors. The compound's ability to participate in oxidative cross-coupling reactions expands its utility in synthesizing diverse organic compounds .

Case Study 1: Synthesis of Aryl Amines

A study demonstrated the effective use of MSMNB in synthesizing para-substituted aryl amines via C–H amination reactions. The reaction conditions were optimized to achieve yields up to 96%, showcasing MSMNB’s utility as a versatile reagent in organic synthesis .

Case Study 2: Development of Conductive Polymers

Another research effort focused on using MSMNB derivatives to develop conductive polymers for electronic applications. These polymers exhibited improved electrical conductivity and thermal stability, making them suitable for use in advanced electronic devices .

Métodos De Preparación

Morpholine Substitution

The morpholino group is typically introduced via nucleophilic aromatic substitution or condensation reactions involving morpholine or morpholine derivatives reacting with appropriately activated benzene derivatives.

One approach involves reacting p-substituted acylaminobenzenes with morpholine derivatives under controlled conditions to form morpholino-substituted intermediates. For example, amidation reactions between p-nitroaniline derivatives and acylating agents followed by cyclization can yield morpholino-substituted benzene rings.

Alternative methods use substitution of halogenated benzene derivatives with morpholine under basic conditions to achieve the morpholino substitution.

Sulfonylation

The introduction of the methanesulfonyl group (-SO2CH3) on the benzene ring is achieved by sulfonylation reactions:

Reaction of the morpholino-substituted benzene intermediate with methanesulfonyl chloride in the presence of an organic base such as triethylamine or pyridine is a common method. This reaction is typically carried out in solvents like dichloromethane or chloroform at room temperature (25-30 °C) for several hours (2-12 h) to afford the sulfonylated product.

Sulfonyl chlorides can be prepared from sulfonic acids or sulfonate esters by reaction with oxalyl chloride or thionyl chloride under mild conditions (25-50 °C), which then react with the morpholino intermediate to yield the methanesulfonyl derivative.

Nitration

Nitration to introduce the nitro group at the 4-position of the benzene ring is typically performed using mixed acid nitration or more selective nitrating agents:

Traditional nitration uses a mixture of nitric acid and sulfuric acid at controlled low temperatures (0-30 °C) for 10-20 hours to ensure selective para-substitution and minimize ortho-nitration by-products.

Alternative nitration methods involve the use of milder nitrating agents or catalytic systems to improve selectivity and reduce environmental impact.

Reduction and Purification

In some synthetic routes, the nitro group is initially introduced as a nitro intermediate and subsequently reduced to an amine if required for further functionalization.

Purification is typically achieved via column chromatography using silica gel with appropriate solvent systems (e.g., 5% methanol in chloroform) to obtain high-purity 1-Methanesulfonyl-2-morpholino-4-nitrobenzene.

Example Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amidation/condensation | p-nitroaniline + acylating agent, base, solvent | p-substituted acylaminonitrobenzene |

| 2 | Morpholine substitution | Morpholine or derivative, base, reflux or room temperature | Morpholino-substituted intermediate |

| 3 | Sulfonylation | Methanesulfonyl chloride, triethylamine/pyridine, DCM/chloroform, 25-30 °C, 2-12 h | Methanesulfonylated intermediate |

| 4 | Nitration | Mixed acid (HNO3/H2SO4), 0-30 °C, 10-20 h | Nitro-substituted product |

| 5 | Purification | Column chromatography (silica gel, 5% MeOH in chloroform) | Pure this compound |

Research Findings and Considerations

The sulfonylation step is critical and must be carefully controlled to avoid over-sulfonylation or side reactions. Using organic bases like triethylamine improves the reaction efficiency and selectivity.

Nitration selectivity is a challenge; mixed acid nitration can produce ortho-nitro impurities that complicate purification and reduce yield. Alternative nitration methods or protecting groups may be employed to enhance para-selectivity.

The choice of solvents and reaction temperatures significantly impacts the reaction rates and product purities. For instance, sulfonylation in dichloromethane at room temperature provides good yields without decomposition.

Reduction steps, if involved, require mild reducing agents such as iron/ammonium chloride or tin chloride to avoid damaging sensitive groups like morpholine.

Environmental and safety considerations favor methods that minimize use of corrosive reagents and large volumes of acidic waste, promoting greener chemistry approaches where possible.

Q & A

Basic: What are the standard synthetic routes for preparing 1-Methanesulfonyl-2-morpholino-4-nitrobenzene?

Answer:

The synthesis typically involves sequential functionalization of a nitrobenzene scaffold. A common approach includes:

Nitration : Introduce the nitro group at the para position of benzene derivatives.

Morpholino Substitution : React with morpholine under nucleophilic aromatic substitution (SNAr) conditions, often requiring electron-withdrawing groups (e.g., nitro) to activate the ring.

Methanesulfonylation : Use methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group.

Key considerations include temperature control (<50°C) to avoid nitro group reduction and solvent selection (e.g., DMF or THF) for optimal reactivity .

Advanced: How can regioselectivity challenges in morpholino substitution be addressed during synthesis?

Answer:

Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Directing Groups : Use meta-directing groups (e.g., sulfonyl) to guide morpholino to the ortho position.

- Catalytic Systems : Employ transition-metal catalysts (e.g., CuI) to enhance substitution efficiency at sterically hindered positions.

- Computational Modeling : Pre-screen reaction pathways using DFT calculations to predict substitution outcomes.

Contradictions in regioselectivity between experimental and computational results may arise due to solvent effects or incomplete activation; these require validation via HPLC or LC-MS .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR :

- ¹H NMR : Identify morpholino protons (δ 3.5–3.7 ppm, multiplet) and aromatic protons (δ 7.5–8.5 ppm).

- ¹³C NMR : Confirm sulfonyl (C-SO₂, ~55 ppm) and nitro (C-NO₂, ~150 ppm) groups.

- IR : Key peaks include S=O stretching (~1350 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of morpholine).

X-ray crystallography (where applicable) provides definitive structural confirmation .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

Answer:

Unexpected Nuclear Overhauser Effects (NOE) may indicate conformational flexibility or impurities. Mitigation steps:

Dynamic NMR : Perform variable-temperature studies to assess rotational barriers of the morpholino group.

2D-COSY/TOCSY : Map coupling interactions to distinguish between stereoisomers or impurities.

Crystallography : Compare experimental crystal structures (e.g., bond angles, torsion angles) with computational models to validate conformers .

Basic: What are the solubility and stability profiles of this compound under varying pH conditions?

Answer:

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Acidic conditions (pH <3) may protonate the morpholino nitrogen, increasing aqueous solubility.

- Stability :

- Thermal : Decomposes above 200°C; store at –20°C under inert atmosphere.

- Photochemical : Nitro groups are UV-sensitive; use amber vials for storage.

HPLC under accelerated degradation conditions (40°C, 75% RH) can assess stability .

Advanced: How to optimize HPLC methods for analyzing trace impurities in synthesized batches?

Answer:

- Column : Use a C18 reverse-phase column (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : Gradient of methanol:buffer (65:35 v/v, buffer = 50 mM sodium acetate, pH 4.6).

- Detection : UV at 254 nm (nitro group absorption).

- Validation : Spike samples with known impurities (e.g., des-nitro byproducts) to validate resolution (R >2.0). Adjust flow rate (1.0–1.5 mL/min) to optimize peak separation .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential nitro group toxicity.

- Waste Disposal : Neutralize with 10% NaOH before disposal.

Refer to SDS guidelines for spill management and first-aid measures (e.g., eye irrigation with saline) .

Advanced: How to design a stability-indicating study for long-term storage?

Answer:

- Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days.

- Analytical Suite : Combine HPLC, LC-MS, and FTIR to track degradation products (e.g., sulfonic acid derivatives).

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C.

Documentation should include mass balance (>98%) and impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.